N-Methylphenethylamine
Overview
Description
N-Methylphenethylamine is a natural product found in Senegalia berlandieri, Senegalia roemeriana, and other organisms with data available.
Scientific Research Applications
Biosynthesis in Plants : N-methylphenethylamine is biosynthesized in the cactus Dolichothele sphaerica, with phenethylamine as a precursor. This compound is significant in the Cactaceae family for alkaloid production (Keller, 1980).
Effects in Food : Found in vegetable foodstuffs, this compound acts as an indirect sympathomimetic agent. Its circulatory effects are weaker compared to epinephrine, ranging from 1/80 to 1/100 of epinephrine's effects (Marquardt, Classen, & Schumacher, 1976).
Neuroscience Research : Derivatives of 4-aminophenethylamine, which include this compound, can selectively inhibit monoamine oxidase in neuronal cells. This selective inhibition is potentially beneficial for neuronal health (Florvall, Fagervall, Ask, & Ross, 1986).
Monoamine Oxidase Inhibition : Certain derivatives of this compound show potential in inhibiting monoamine oxidase, which could be relevant in the treatment of various neurological conditions (Ferguson & Keller, 1975).
Chemical Synthesis : this compound is involved in chemical reactions like lithiation, demonstrating its importance in synthetic chemistry (Clark & Jahangir, 1993).
Toxicology Studies : N,N-dimethylamphetamine, a compound related to this compound, has been studied for its neurotoxic potential compared to methamphetamine (Ricaurte, Delanney, Irwin, Witkin, Katz, & Langston, 1989).
Detection in Supplements : this compound can be detected and quantified in sports dietary supplements using NMR spectroscopy, highlighting its relevance in sports medicine and doping control (Zhao, Wang, Avula, & Khan, 2018).
Mechanism of Action
Target of Action
N-Methylphenethylamine (NMPEA) is an endogenous compound in humans . It is an isomer of amphetamine and shares the same biomolecular target, TAAR1 . TAAR1 is a G protein-coupled receptor that modulates catecholamine neurotransmission .
Mode of Action
NMPEA interacts with its target, TAAR1, to modulate catecholamine neurotransmission . This interaction can influence the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which play crucial roles in mood regulation, attention, and the body’s stress response .
Biochemical Pathways
NMPEA is derived from the trace amine, phenethylamine (PEA) . It is produced by phenylethanolamine N-methyltransferase with phenethylamine as a substrate, which significantly increases PEA’s effects . PEA breaks down into phenylacetaldehyde, which is further broken down into phenylacetic acid by monoamine oxidase . When this is inhibited by monoamine oxidase inhibitors, it allows more of the PEA to be metabolized into NMPEA .
Pharmacokinetics
The pharmacokinetics of NMPEA involve its metabolism by phenylethanolamine N-methyltransferase and monoamine oxidase . It has been detected in human urine , indicating that it is excreted by the kidneys.
Result of Action
The molecular and cellular effects of NMPEA’s action are primarily related to its modulation of catecholamine neurotransmission . By interacting with TAAR1, NMPEA can influence the release of neurotransmitters, potentially affecting mood, attention, and stress response .
Action Environment
The action, efficacy, and stability of NMPEA can be influenced by various environmental factors. For instance, the presence of monoamine oxidase inhibitors can affect the metabolism of PEA into NMPEA . Additionally, the concentration of NMPEA can vary in different foodstuffs and plant species , which may influence its availability and effects in the body.
Safety and Hazards
Future Directions
The 2-phenethylamine motif, which includes N-Methylphenethylamine, is widely present in nature and has a central role in various biological processes. Future directions will include both a complementary report covering synthetic strategies to access 2-phenethylamine derivatives and a second, satellite review of 2-heteroaryl-ethylamines in medicinal chemistry .
Biochemical Analysis
Biochemical Properties
NMPEA interacts with various enzymes and proteins. It is produced by phenylethanolamine N-methyltransferase with phenethylamine as a substrate, which significantly increases PEA’s effects . NMPEA is an isomer of amphetamine with the same biomolecular target, TAAR1, a G protein-coupled receptor which modulates catecholamine neurotransmission .
Cellular Effects
It is known to modulate catecholamine neurotransmission, which can influence cell function . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
N-Methylphenethylamine exerts its effects at the molecular level through various mechanisms. It binds to the TAAR1 receptor, a G protein-coupled receptor, modulating catecholamine neurotransmission . This can lead to changes in gene expression and potentially influence enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade rapidly
Dosage Effects in Animal Models
It has been shown that male rats self-administered each PEA analog and amphetamine, as shown by significant increases in active responses versus inactive responses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced from phenethylamine by the enzyme phenylethanolamine N-methyltransferase . Phenethylamine itself breaks down into phenylacetaldehyde, which is further broken down into phenylacetic acid by monoamine oxidase .
Properties
IUPAC Name |
N-methyl-2-phenylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-10-8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASNBVQSOZSTPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4104-43-2 (hydrochloride) | |
Record name | N-Methylphenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10207629 | |
Record name | N-Methylphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID14719308 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
589-08-2 | |
Record name | N-Methylbenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=589-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylphenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylphenethylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methylphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylphenethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.758 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYLPHENETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02N4V81704 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.